molecular formula C18H19N3O5S B2635985 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851988-00-6

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No. B2635985
M. Wt: 389.43
InChI Key: UXYLZGHCVQHHPG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and any important functional groups it contains.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and yields. The analysis may also discuss any challenges or innovations associated with the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the compound’s structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its role as a reactant or product in chemical reactions, and any catalytic activity it may have.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzothiazoles, including derivatives similar to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, have been studied for their potent antimicrobial properties. Research has shown that these compounds can serve as scaffolds for synthesizing a variety of derivatives with potential antimicrobial activity. For instance, Abbas et al. (2014) utilized a related benzothiazole structure to synthesize compounds that were effective against microbial agents, suggesting a broad utility in antimicrobial research (Abbas et al., 2014).

Antioxidant and Antibacterial Activities

The compound under discussion is part of a broader class of chemicals that have been synthesized and evaluated for their potential antioxidant and antibacterial activities. Ahmad et al. (2010) synthesized a series of compounds, demonstrating a facile approach to obtaining structures with promising antioxidant and antibacterial properties. This research indicates the chemical's relevance in developing new therapeutic agents with antioxidant and antibacterial efficacy (Ahmad et al., 2010).

Anticancer Applications

In the field of oncology, benzothiazole derivatives have been identified as promising anticancer agents. The synthesis of new benzothiazole acylhydrazones and their evaluation against cancer cell lines highlight the potential of such compounds in cancer research. Osmaniye et al. (2018) provided evidence that certain benzothiazole derivatives exhibit significant anticancer activity, underscoring the value of these compounds in medicinal chemistry and oncology (Osmaniye et al., 2018).

Diuretic Activity

Moreover, benzothiazole derivatives have been explored for their diuretic effects. Yar and Ansari (2009) synthesized a series of compounds that were evaluated in vivo for their diuretic activity, with some showing promising results. This indicates the potential utility of benzothiazole derivatives, including N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, in the development of new diuretic drugs (Yar & Ansari, 2009).

Safety And Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information is typically obtained through laboratory testing and is important for handling and disposing of the compound safely.


Future Directions

Future directions can include potential applications of the compound, areas for further research, and possible improvements to its synthesis. This can be speculative and is often based on the unique properties and capabilities of the compound.


Please note that this is a general guide and the specific details can vary depending on the compound and the available information. For a comprehensive analysis of a specific compound, it would be necessary to consult the primary scientific literature. If you have access to a library or a scientific database, you may be able to find more information there. Alternatively, you could consider reaching out to a chemist or a chemical engineer for expert advice.


properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-23-11-6-5-10(9-14(11)26-4)17(22)20-21-18-19-15-12(24-2)7-8-13(25-3)16(15)27-18/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYLZGHCVQHHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

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